molecular formula C11H13F2NO B13258982 2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole

2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole

Cat. No.: B13258982
M. Wt: 213.22 g/mol
InChI Key: BQELQFYZKHQCMO-UHFFFAOYSA-N
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Description

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms and the bicyclic framework contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-(4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrrole

InChI

InChI=1S/C11H13F2NO/c1-14-6-2-3-8(14)11-5-4-10(12,13)7-9(11)15-11/h2-3,6,9H,4-5,7H2,1H3

InChI Key

BQELQFYZKHQCMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C23CCC(CC2O3)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,4-difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrrole typically involves multiple steps One common approach is the Diels-Alder reaction, which is used to construct the bicyclic framework This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a similar bicyclic structure but lacking the fluorine atoms and pyrrole ring.

    1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.

Uniqueness

2-{4,4-Difluoro-7-oxabicyclo[410]heptan-1-yl}-1-methyl-1H-pyrrole is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity

Biological Activity

The compound 2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H12_{12}F2_2O, with a molecular weight of approximately 210.22 g/mol. The unique bicyclic structure contributes to its interaction with biological systems, particularly in enzyme inhibition and receptor binding.

Antiviral Activity

Research indicates that compounds similar to This compound exhibit antiviral properties, particularly against influenza viruses. For instance, derivatives of the bicyclic structure have been shown to inhibit neuraminidase, an enzyme critical for viral replication and release from host cells. This mechanism is pivotal in the development of antiviral drugs aimed at treating influenza infections .

Neuropharmacological Effects

Studies have suggested that the pyrrole moiety in this compound may interact with neurotransmitter systems. Pyrrole derivatives are known for their ability to modulate the activity of serotonin and dopamine receptors, which could implicate them in the treatment of mood disorders and neurodegenerative diseases .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various neurotransmitter receptors alters signaling pathways that can lead to therapeutic effects.

Case Study 1: Influenza Inhibition

A study demonstrated that a related bicyclic compound significantly reduced viral load in infected cell cultures by inhibiting neuraminidase activity. This suggests a promising avenue for developing new antiviral agents based on the bicyclic framework .

Case Study 2: Neurotransmitter Interaction

In vitro studies have shown that pyrrole derivatives can enhance serotonin receptor activity, leading to increased neurotransmitter release and improved synaptic transmission. This property may be beneficial in treating depression and anxiety disorders .

Data Table: Biological Activities and Effects

Activity Mechanism Reference
AntiviralNeuraminidase inhibition
Neurotransmitter modulationSerotonin receptor enhancement
Potential antidepressantDopamine receptor interaction

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